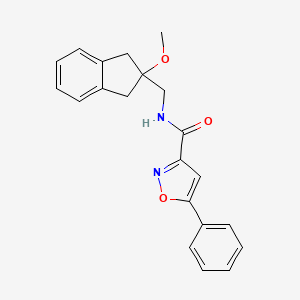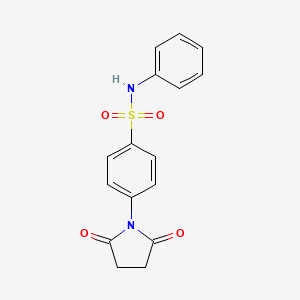
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide” is a complex organic molecule that contains several functional groups, including an indole ring, an azepane ring, and an acetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the indole ring could be formed through a Fischer indole synthesis, the azepane ring could be formed through a ring-closing metathesis, and the acetamide group could be introduced through a nucleophilic acyl substitution .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring is aromatic, which would contribute to the compound’s stability, while the azepane ring is a seven-membered ring, which could introduce some ring strain .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the indole ring could undergo electrophilic aromatic substitution, the azepane ring could undergo ring-opening reactions, and the acetamide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the indole and acetamide groups could increase the compound’s polarity, affecting its solubility in different solvents .Applications De Recherche Scientifique
Antimicrobial Agents : A study by Debnath and Ganguly (2015) synthesized derivatives of N-aryl acetamide and evaluated them as antimicrobial agents. Some compounds showed promising antibacterial and antifungal activities, particularly against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Molecular Docking and Antimicrobial Activity : Almutairi et al. (2018) synthesized N-phenyl acetamides and evaluated their antimicrobial activity. They found that some compounds were highly effective against bacteria and fungi, with molecular docking studies revealing the possible binding mode of these compounds (Almutairi et al., 2018).
Antimicrobial and Antioxidant Agents : A study by Naraboli and Biradar (2017) involved the synthesis of benzodiazepines with indole moieties, which demonstrated potent antimicrobial and antioxidant activities (Naraboli & Biradar, 2017).
Biologically Active Tubulin Inhibitor : Knaack et al. (2001) described the synthesis and characterization of a new potent tubulin inhibitor, which is an indol-3-yl-2-oxo acetamide derivative under preclinical development (Knaack et al., 2001).
Herbicidal and Fungicidal Activities : A compound synthesized by Jingqian et al. (2016) exhibited moderate herbicidal and fungicidal activities. The structure of this compound was characterized by various spectroscopic methods (Jingqian et al., 2016).
Antimicrobial Activity : Muralikrishna et al. (2014) synthesized a series of acetohydrazide derivatives and evaluated their antimicrobial activity. These compounds were characterized by NMR, mass, IR, and elemental analysis (Muralikrishna et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-19(20-11-5-4-6-12-20)27-26(32)25(31)22-17-29(23-14-8-7-13-21(22)23)18-24(30)28-15-9-2-3-10-16-28/h4-8,11-14,17,19H,2-3,9-10,15-16,18H2,1H3,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMYWBNHLLAQMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

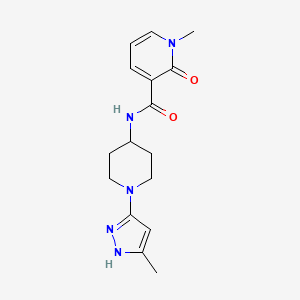
![methyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2355249.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2355252.png)
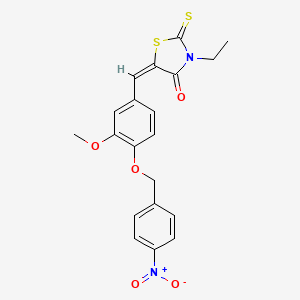
![7-acetyl-3-(4-methoxyphenyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2355256.png)

![4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1,7,7-trimethyl-3-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B2355259.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2355261.png)
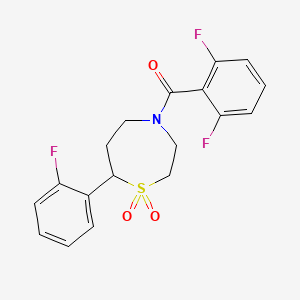
![N-(3-chloro-4-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2355263.png)
![[2-[2-(difluoromethoxy)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2355264.png)
